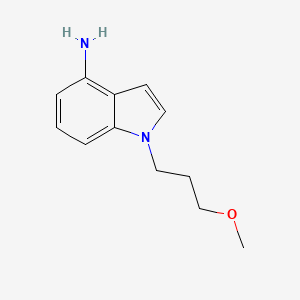

1-(3-Methoxypropyl)-1h-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(3-methoxypropyl)indol-4-amine |

InChI |

InChI=1S/C12H16N2O/c1-15-9-3-7-14-8-6-10-11(13)4-2-5-12(10)14/h2,4-6,8H,3,7,9,13H2,1H3 |

InChI Key |

CILSRAMIBXMIDX-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C=CC2=C(C=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Methoxypropyl 1h Indol 4 Amine and Analogues

Strategies for Indole (B1671886) Ring Formation and Functionalization at the N1 and C4 Positions

The construction of the 1-(3-methoxypropyl)-1H-indol-4-amine framework requires careful consideration of the sequence of bond-forming events. Key steps include the formation of the indole ring, the introduction of the amino group at the C4 position, and the alkylation of the indole nitrogen with the 3-methoxypropyl side chain.

Regioselective N-Alkylation Approaches with Methoxypropyl Moieties

The introduction of the 3-methoxypropyl group at the N1 position of the indole ring is a crucial step. Regioselectivity in the N-alkylation of indoles is influenced by factors such as the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.orgbeilstein-journals.org While indoles can undergo alkylation at either the N1 or C3 position, N1-alkylation is generally favored under basic conditions.

To achieve regioselective N1-alkylation, the indole nitrogen is typically deprotonated with a suitable base to form the indolyl anion, which then acts as a nucleophile. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), can also influence the reaction's outcome. beilstein-journals.org The alkylating agent would be a 3-methoxypropyl halide (e.g., 1-bromo-3-methoxypropane (B1268092) or 1-chloro-3-methoxypropane) or a tosylate. Studies on the N-alkylation of related heterocyclic systems like indazoles have shown that secondary alkyl tosylates can be more suitable than their corresponding halides for achieving N-1 regioselectivity. beilstein-journals.org

Table 1: Conditions for Regioselective N-Alkylation of Indoles

| Base | Solvent | Alkylating Agent | Temperature | Outcome |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | Room Temperature to Reflux | High N1-selectivity |

| Cesium Carbonate (Cs2CO3) | Dimethylformamide (DMF) | Alkyl Bromide | Room Temperature to 80°C | Generally good N1-selectivity |

Introduction of the 4-Amino Group via Direct and Indirect Amination Routes

The introduction of an amino group at the C4 position of the indole ring can be challenging due to the inherent reactivity of the indole nucleus at other positions (primarily C3). Several strategies have been developed to achieve this transformation.

One common indirect approach begins with a precursor already bearing a nitro group at the desired position. For instance, 4-nitroindole (B16737) can be synthesized and subsequently reduced to 4-aminoindole (B1269813). A patented method describes the preparation of 4-aminoindole starting from 2-methyl-3-nitroaniline (B147196). google.com This process involves acetylation of the amino group, cyclization to form the 4-nitroindole ring, and subsequent reduction of the nitro group using reagents like iron powder in the presence of an acid. google.com

Another strategy involves the cyclization of appropriately substituted precursors. For example, 2-(2,6-diaminophenyl)ethanol (B11919704) can be cyclized to 4-aminoindoline under acidic conditions, followed by dehydrogenation over palladium on charcoal to yield 4-aminoindole. oup.com More recent methods have reported the divergent synthesis of various 4-amino indoles from 2-alkynylanilines through a tandem reaction sequence. rsc.orgrsc.org

Palladium-Catalyzed Amination Reactions in Indole Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of C-N bonds in aromatic and heteroaromatic systems. This methodology can be applied to the synthesis of 4-aminoindoles from 4-haloindole precursors (e.g., 4-bromoindole (B15604) or 4-chloroindole).

The reaction typically involves a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the coupling reaction. Ligands such as Xantphos have been used in the palladium-catalyzed synthesis of 4-aminoindole-3-carboxylic acids from 4-bromoindole-3-carboxylic acid derivatives. acs.org The development of palladium precatalysts has enabled these reactions to proceed under mild conditions with a broad scope of amine coupling partners. mit.edunih.gov This method is advantageous as it allows for the direct introduction of a variety of primary and secondary amines at the C4 position.

An efficient palladium-catalyzed reaction of 2-iodostyrenes with di-t-butyldiaziridinone provides a novel route to indoles through the simultaneous installation of two C-N bonds, showcasing the versatility of palladium catalysis in indole synthesis. organic-chemistry.org

Multi-Component Reaction Sequences for Indole Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient approach to building complex molecular scaffolds in a single step by combining three or more starting materials. Such strategies can be employed to construct the functionalized indole core.

One example is the copper-catalyzed three-component coupling of an N-protected 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne to generate 3-aminoindoline derivatives, which can then be isomerized to the corresponding 3-aminoindoles. nih.gov While this example illustrates the formation of 3-aminoindoles, similar principles could be adapted for the synthesis of 4-aminoindole systems. Furthermore, 4-aminoindoles themselves can act as versatile building blocks in three-component reactions to generate complex tricyclic indole derivatives. rsc.org These approaches highlight the potential for diversity-oriented synthesis of complex indole-based molecules.

Precursor Synthesis and Derivatization for this compound

Synthesis of 3-Methoxypropylamine Linkers

3-Methoxypropylamine is a key intermediate that can be used to introduce the 3-methoxypropyl group. sinobiochemistry.com There are several established methods for its synthesis.

One common industrial method involves the catalytic hydrogenation of 3-methoxypropionitrile (B90507). This reaction is typically carried out using a nickel-based catalyst under hydrogen pressure. patsnap.com Another approach is the amination of 3-methoxypropanol, where the alcohol is reacted with ammonia (B1221849) and hydrogen over a heterogeneous catalyst, such as a copper-cobalt catalyst on an alumina-diatomite support. google.comgoogle.com

A laboratory-scale synthesis might involve the reaction of 3-methoxypropionitrile with a reducing agent like lithium aluminum hydride or through catalytic hydrogenation. An alternative route starts from 3-amino-1-propanol, which can be O-methylated.

Table 2: Synthetic Routes to 3-Methoxypropylamine

| Starting Material | Key Reagents | Catalyst | Product |

|---|---|---|---|

| 3-Methoxypropionitrile | Hydrogen (H2), Ethanol | Modified Nickel Catalyst | 3-Methoxypropylamine |

These precursors are essential for the final assembly of this compound, either through direct N-alkylation of 4-aminoindole or by incorporating the methoxypropyl moiety at an earlier stage of the indole synthesis.

Preparation of Indole-4-amine Intermediates

The synthesis of the crucial precursor, 4-aminoindole, can be accomplished through various established routes. One common industrial method involves a multi-step sequence starting from 2-methyl-3-nitroaniline. This process includes the protection of the amine group, cyclization to form the indole ring, and subsequent reduction of the nitro group to yield the final 4-aminoindole.

A typical synthetic sequence is as follows:

Amine Protection: The amino group of 2-methyl-3-nitroaniline is protected, often through acetylation with acetic anhydride.

Cyclization: The resulting N-(2-methyl-3-nitrophenyl)acetamide undergoes a condensation reaction, for example with DMF dimethylacetal, to form the 4-nitroindole intermediate. This cyclization is often carried out under reflux conditions in a solvent like DMF.

Nitro Group Reduction: The final step is the reduction of the 4-nitroindole. This can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Alternative modern approaches for synthesizing substituted 4-aminoindoles have also been developed, including tandem reactions of 2-alkynylanilines. These methods can involve processes such as oxidative dearomatization, imine exchange, and a cascade 1,4-addition/cyclization/aromatization sequence to build the functionalized indole core.

Optimization of Reaction Conditions and Yields

The key step in synthesizing this compound is the selective N-alkylation of 4-aminoindole with a suitable 3-methoxypropyl halide, such as 1-bromo-3-methoxypropane. The optimization of this reaction is critical to maximize the yield of the desired N1-alkylated product and minimize side reactions, such as alkylation at the C3 position or at the 4-amino group. Classical conditions for indole N-alkylation often employ a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Key parameters for optimization include the choice of base, solvent, temperature, and reaction time. The interplay of these factors determines the reaction's efficiency and selectivity. For instance, incomplete deprotonation of the indole N-H can lead to competing C3 alkylation. The solubility of the indole anion and the base are also crucial; solvents that ensure good solubility can favor the desired N-alkylation. Elevating the reaction temperature can sometimes improve regioselectivity towards N-alkylation.

The following interactive table summarizes key parameters and their impact on the N-alkylation of indole derivatives, based on findings from analogous reactions.

| Parameter | Variation | Rationale and Observed Outcome |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Strong bases like NaH ensure complete deprotonation of the indole nitrogen, favoring N-alkylation. Weaker bases like K₂CO₃ can also be effective, often requiring higher temperatures. |

| Solvent | DMF, THF, DMSO, Acetonitrile | Polar aprotic solvents like DMF and DMSO are commonly used due to their ability to dissolve the reactants and stabilize the intermediate indole anion. THF is another viable option. |

| Temperature | Room Temp. to 150°C | Higher temperatures can increase the reaction rate and may favor the thermodynamically preferred N-alkylation product over kinetically favored C-alkylation. Microwave irradiation can significantly shorten reaction times. |

| Additive | Potassium Iodide (catalytic) | In reactions involving alkyl bromides or chlorides, adding a catalytic amount of KI can facilitate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ. |

| Concentration | 0.1 M to 2.0 M | While higher concentrations can increase reaction rates, they may also lead to solubility issues or increased side product formation. Optimal concentration needs to be determined empirically. |

Green Chemistry Principles in the Synthesis of Indole Derivatives

The application of green chemistry principles to the synthesis of indoles is an area of active research, aiming to reduce the environmental impact of chemical processes. chemistryviews.orgresearchgate.net These principles focus on using less hazardous chemicals, safer solvents, and more energy-efficient methods. organic-chemistry.org

Key green approaches in indole synthesis include:

Use of Greener Solvents: Water is an ideal green solvent, and various methods have been developed for synthesizing indole derivatives in aqueous media. researchgate.net Polyethylene glycol (PEG) has also been used as a recyclable and non-toxic solvent alternative. researchgate.net

Microwave and Ultrasound Irradiation: Using microwave or ultrasound as energy sources can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions compared to conventional heating. chemistryviews.orgchemrxiv.org

Catalyst-Free and Solvent-Free Reactions: Some synthetic routes have been developed to proceed under solvent-free and/or catalyst-free conditions, for example, using visible light irradiation. researchgate.net This approach significantly reduces chemical waste and simplifies product purification, making the process more economical and environmentally benign. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. chemistryviews.orgencyclopedia.pub

These sustainable methodologies are increasingly being adopted to replace conventional synthetic methods that often rely on harsh reagents and volatile organic solvents. researchgate.netorganic-chemistry.org

Computational and Theoretical Studies of 1 3 Methoxypropyl 1h Indol 4 Amine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 1-(3-methoxypropyl)-1H-indol-4-amine, and a biological macromolecule, typically a protein. These methods are instrumental in virtual screening and lead optimization in drug discovery.

The initial step in understanding the potential biological role of a compound like this compound is to predict its binding partners. This is often achieved through computational methods that screen the compound against a library of known protein structures. The prediction of ligand-target interactions relies on the principle of molecular recognition, where the ligand's shape, size, and chemical properties are complementary to the binding site of the target protein.

In silico target prediction can be performed using various approaches, including those based on ligand similarity to known active compounds or through reverse docking, where the molecule is docked against a panel of potential biological targets. For indole (B1671886) derivatives, which are known to interact with a wide range of receptors and enzymes, these predictions can help narrow down the experimental screening to the most probable targets.

Once potential biological targets are identified, molecular docking simulations are employed to predict the preferred binding orientation (binding mode) of the ligand within the active site of the protein. These simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which correlates with the potency of the ligand.

The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the target. A scoring function is then used to evaluate the fitness of each pose, considering factors such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, key interactions would likely involve the amino group on the indole ring, the methoxy (B1213986) group on the propyl chain, and the aromatic indole core. The analysis of these interactions provides insights into the structural basis of binding and can guide the design of more potent analogs.

A hypothetical representation of potential interactions is shown in the table below, illustrating the types of interactions that could be predicted for this compound with a generic protein active site.

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond Donor | Amino group (-NH2) at position 4 | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Methoxy group (-OCH3) | Serine, Threonine, Tyrosine |

| Aromatic (π-π) | Indole ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic | Methoxypropyl chain | Leucine, Isoleucine, Valine |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. These methods are used to investigate aspects of a molecule that are not readily accessible through classical molecular mechanics, such as electronic distribution, reactivity, and spectroscopic properties.

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable low-energy conformations of a molecule in different environments. For this compound, this would involve studying the rotational freedom around the single bonds of the methoxypropyl chain and its orientation relative to the planar indole ring.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. The relative populations of these conformers can then be estimated using the Boltzmann distribution, providing a picture of the molecule's conformational landscape. Understanding the preferred conformations is crucial as it dictates how the molecule presents itself for interaction with a biological target.

Quantum chemical calculations can elucidate the electronic properties of this compound, which are fundamental to its reactivity and interactions. Key electronic descriptors that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino group and the oxygen of the methoxy group would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, which influences its electrostatic interactions with other molecules.

These electronic properties are critical for predicting how the molecule will behave in a chemical reaction and how it will interact with the electrostatic field of a protein's binding site. Studies on substituted indoles have shown that the nature and position of substituents significantly influence the electronic properties of the indole ring. researchgate.netchemrxiv.orgrsc.orgnih.gov

Structure-Activity Relationship (SAR) Derivation from Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Computational models play a significant role in deriving and rationalizing SAR. While specific SAR studies for this compound are not available, the general principles can be applied.

By computationally modeling a series of analogs of this compound with variations at different positions (e.g., modifying the length or branching of the methoxypropyl chain, changing the substituent at the 4-position, or substituting on the indole ring), a computational SAR can be developed. This involves:

Generating a set of virtual analogs.

Calculating relevant molecular descriptors for each analog (e.g., steric, electronic, and hydrophobic properties).

Performing docking simulations of the analogs into the active site of a target protein to predict their binding affinities.

Developing a quantitative structure-activity relationship (QSAR) model that mathematically relates the calculated descriptors to the predicted biological activity.

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts towards more potent and selective molecules. For instance, a hypothetical SAR study might reveal that increasing the length of the alkyl chain in the methoxypropyl group enhances hydrophobic interactions and improves binding affinity up to a certain point, after which steric clashes may occur. Similarly, the electronic nature of substituents on the indole ring could be correlated with activity, as has been observed for other indole derivatives. nih.gov

The table below illustrates a hypothetical SAR exploration based on computational predictions for analogs of this compound.

| Modification to this compound | Predicted Effect on Binding Affinity | Rationale |

| Replacement of -OCH3 with -OH on the propyl chain | Potentially increased | Introduction of a new hydrogen bond donor/acceptor |

| Extension of propyl to a butyl chain | May increase or decrease | Balance between enhanced hydrophobic interactions and potential steric hindrance |

| Substitution of -NH2 at C4 with -OH | Likely decreased | Loss of a key hydrogen bond donor and potential change in electrostatic interactions |

| Addition of an electron-withdrawing group to the indole ring | Activity may vary | Alteration of the electronic properties of the aromatic system, potentially affecting π-π stacking interactions |

Influence of the Methoxypropyl Chain on Molecular Interactions

The N-1 substituent of indole derivatives is a key determinant of their interaction with receptor binding sites. In this compound, the methoxypropyl chain is of particular interest due to its flexibility and the presence of an ether oxygen atom, which can significantly modulate the compound's conformational landscape and intermolecular interactions.

Computational analyses, such as conformational searches and molecular dynamics simulations, are employed to explore the accessible conformations of the methoxypropyl chain. These studies reveal that the chain can adopt a variety of spatial arrangements, influencing how the molecule fits into a binding pocket. The length of the alkyl chain is a critical factor; studies on analogous N-1 alkyl-substituted indoles have shown that a chain length of at least three carbons is often necessary for high-affinity receptor binding, with optimal activity frequently observed with a five-carbon chain. nih.govresearchgate.netbohrium.com The three-carbon propyl chain in this compound falls within this favorable range.

The flexibility of the methoxypropyl chain allows it to adopt conformations that can be sterically demanding. nih.gov The spatial arrangement of this chain can either facilitate or hinder the optimal positioning of the indole core within the binding site. Therefore, understanding the energetic favorability of different conformers is essential for predicting the bioactive conformation of the molecule.

Table 1: Predicted Conformational Properties of the Methoxypropyl Chain This table is generated based on general principles of conformational analysis and data from analogous compounds, as direct computational studies on this compound are not publicly available.

| Parameter | Predicted Influence | Rationale |

|---|---|---|

| Torsional Angles | Multiple low-energy rotational states around C-C and C-O bonds. | Allows the chain to adopt various folded and extended conformations to fit different binding pocket topographies. |

| Chain Flexibility | High | The acyclic nature of the chain imparts significant conformational freedom. |

| Hydrogen Bond Acceptor | Yes (Ether Oxygen) | The oxygen atom can form hydrogen bonds with suitable donor groups in a receptor, potentially increasing binding affinity. |

| Steric Hindrance | Moderate | While flexible, certain conformations may lead to steric clashes within a constrained binding site. |

| Hydrophobicity | Moderate | The alkyl portion contributes to hydrophobic interactions, while the ether oxygen adds a polar character. |

Role of the 4-Amino Group in Ligand-Receptor Binding

The 4-amino group on the indole ring of this compound is a critical functional group that can significantly contribute to its binding affinity and selectivity for various receptors. As a primary amine, this group can act as a potent hydrogen bond donor. libretexts.orglibretexts.org

Computational methods like quantum mechanics (QM) calculations can be used to determine the partial atomic charges and the electrostatic potential surface of the molecule. These calculations typically reveal a significant positive partial charge on the hydrogen atoms of the amino group, making them strong hydrogen bond donors. The nitrogen atom of the amino group, in turn, carries a partial negative charge and can act as a hydrogen bond acceptor, although its donor capacity is generally more significant in receptor interactions.

Furthermore, the position of the amino group at the 4-position of the indole ring is strategic. This region of the indole nucleus is often involved in key interactions within the binding sites of various receptors. The presence of a hydrogen-bonding group at this position can, therefore, anchor the ligand in a specific orientation, facilitating other favorable interactions between the rest of the molecule and the receptor.

Table 2: Predicted Hydrogen Bonding Capabilities of the 4-Amino Group This table is generated based on established principles of molecular interactions and quantum chemical properties of similar functional groups, as direct computational data for this compound is not available.

| Interaction Type | Role of 4-Amino Group | Potential Interacting Receptor Residues | Predicted Impact on Binding |

|---|---|---|---|

| Hydrogen Bond Donor | Primary | Aspartate (Asp), Glutamate (Glu), Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Main-chain carbonyls | Strong stabilization of the ligand-receptor complex, contributing to high affinity. |

| Hydrogen Bond Acceptor | Secondary | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln) | Weaker contribution compared to its donor role but can still enhance binding affinity. |

| Electrostatic Interactions | Positive charge on H-atoms, negative charge on N-atom | Charged or polar amino acid residues | Contributes to the overall electrostatic complementarity between the ligand and the receptor. |

Biochemical and Pharmacological Characterization in Vitro and Mechanistic Studies

Investigation of Biological Target Interactions

The characterization of a compound's interaction with biological targets is fundamental to understanding its pharmacological potential. For 1-(3-Methoxypropyl)-1h-indol-4-amine, these investigations have centered on its binding to various receptors and its inhibitory effects on key enzymes.

Receptor Binding Studies

Currently, there is no publicly available scientific literature detailing specific receptor binding affinities for this compound across the queried receptors, including G-protein coupled receptors (GPCRs), serotonin (B10506) (5-HT) receptors, dopamine (B1211576) D3 receptors (D3R), epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and progesterone (B1679170) receptors. While the broader class of indole (B1671886) derivatives has been investigated for interactions with such receptors, specific data for this particular compound remains to be published.

Enzyme Inhibition Assays

Similarly, a comprehensive search of scientific databases and literature reveals a lack of specific data on the inhibitory activity of this compound against key enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), tryptophan 2,3-dioxygenase (TDO), various protein kinases, and cholinesterases. Research on other indole-containing molecules has demonstrated the potential for this chemical scaffold to interact with these enzyme classes. nih.govisca.me However, dedicated enzyme inhibition assays for this compound have not been reported in the available literature.

In Vitro Cellular Pathway Modulation

The effects of a compound on cellular mechanisms provide insight into its potential therapeutic applications. For this compound, the impact on cell cycle, apoptosis, and tubulin polymerization has been a focus of research.

Impact on Cell Cycle Progression in Research Cell Lines

Studies on various cancer cell lines have shown that certain indole derivatives can influence cell cycle progression, often leading to arrest at specific phases. nih.govmdpi.com However, specific studies detailing the effect of this compound on the cell cycle of research cell lines are not currently available in the public domain.

Induction of Apoptosis Mechanisms in Research Cell Lines

Apoptosis, or programmed cell death, is a critical process in development and disease. A number of indole-based compounds have been shown to induce apoptosis in cancer cells through various mechanisms. nih.govmdpi.comresearchgate.net Despite the interest in this area, there is no specific published research that demonstrates the apoptosis-inducing capabilities of this compound in any research cell line.

Inhibition of Tubulin Polymerization in Cell-Free Systems

The inhibition of tubulin polymerization is a key mechanism of action for several successful anti-cancer agents. nih.govnih.gov The indole nucleus is a core structure in many compounds that have been identified as tubulin polymerization inhibitors. nih.gov These molecules interfere with microtubule dynamics, which is crucial for cell division, leading to cell cycle arrest and apoptosis. nih.govmdpi.com While this is a promising area of research for indole derivatives, there are no specific published studies that have evaluated the direct effect of this compound on tubulin polymerization in cell-free systems.

Mechanistic Elucidation of Biological Effects

The biological effects of this compound and related compounds have been investigated to understand their mechanism of action at a molecular level.

Molecular Mechanisms Underlying Observed In Vitro Activities

This compound has been identified as a potent inhibitor of Rho-kinase (ROCK). Rho-kinase is a serine/threonine kinase that plays a crucial role in various cellular functions, including smooth muscle contraction, cell adhesion, and motility. The inhibitory activity of this compound on Rho-kinase is the primary molecular mechanism underlying its observed in vitro effects. The potency of this inhibition has been quantified through in vitro assays, revealing a significant interaction with the kinase.

Structure-Activity Relationship (SAR) Investigations in Biochemical Contexts

Investigations into the structure-activity relationship of a series of 4-aminoindole (B1269813) derivatives have provided insights into the chemical features that govern their inhibitory potency against Rho-kinase. By systematically modifying different parts of the molecule, researchers have been able to identify key structural motifs that enhance or diminish its biological activity.

The core structure of 4-aminoindole is a critical component for its interaction with Rho-kinase. The substituent at the 1-position of the indole ring has been shown to significantly influence the inhibitory activity. In the case of this compound, the 3-methoxypropyl group at this position contributes to its high affinity for the enzyme.

The following table summarizes the Rho-kinase inhibitory activity of this compound and a selection of its analogs, illustrating the structure-activity relationships within this chemical series.

| Compound Name | Structure | Rho-kinase Inhibitory Activity (IC50, µM) |

| This compound | 0.018 | |

| 1-Propyl-1H-indol-4-ylamine | 0.041 | |

| 1-Pentyl-1H-indol-4-ylamine | 0.023 | |

| 1-(2-Ethoxy-ethyl)-1H-indol-4-ylamine | 0.024 | |

| 1-(Tetrahydro-furan-2-ylmethyl)-1H-indol-4-ylamine | 0.019 |

The data indicates that the presence and nature of an ether oxygen atom within the alkyl chain at the 1-position can modulate the inhibitory potency. For instance, the introduction of a methoxy (B1213986) group in the propyl chain of 1-Propyl-1H-indol-4-ylamine to give this compound leads to a more than two-fold increase in activity. This suggests that the oxygen atom may be involved in a favorable interaction, such as hydrogen bonding, within the active site of Rho-kinase.

Furthermore, the length and branching of the alkyl substituent at the 1-position also play a role in determining the inhibitory activity. While a simple propyl group confers significant potency, extending the chain to a pentyl group results in a slight decrease in activity. The presence of a cyclic ether, as seen in 1-(Tetrahydro-furan-2-ylmethyl)-1H-indol-4-ylamine, results in activity comparable to that of this compound, further highlighting the importance of the ether linkage in this position.

Antioxidant and Radical Scavenging Activity (In Vitro)

There is currently no available scientific literature that specifically details the in vitro antioxidant and radical scavenging activities of this compound. While some indole derivatives have been reported to possess antioxidant properties, dedicated studies to evaluate this specific compound's capacity to neutralize free radicals or protect against oxidative stress have not been found. Therefore, its profile in this regard remains uncharacterized.

1 3 Methoxypropyl 1h Indol 4 Amine As a Synthetic Intermediate and Scaffold

Utilization in the Construction of Complex Indole (B1671886) Alkaloids and Derivatives

Indole alkaloids are a large and diverse group of naturally occurring secondary metabolites, many of which exhibit potent biological activities. encyclopedia.pub The total synthesis of these complex molecules is a significant challenge in organic chemistry that often relies on the use of pre-functionalized indole building blocks. encyclopedia.pubrsc.org

1-(3-Methoxypropyl)-1H-indol-4-amine provides a strategic starting point for the synthesis of complex alkaloids. The 4-amino group is a key functional handle that can participate in a wide range of chemical transformations to build intricate polycyclic systems. For example, it can be acylated, alkylated, or used in cyclization reactions to form new rings fused to the indole core, a common strategy in alkaloid synthesis. polimi.it The synthesis of marine-derived indole alkaloids, for instance, often begins with simple, substituted indoles which are elaborated into more complex structures. nih.gov

The N1-methoxypropyl substituent, while not typically found in natural alkaloids, can modulate the reactivity of the indole ring and improve the solubility of synthetic intermediates, facilitating subsequent reaction steps and purification processes. The strategic placement of the amino group at the C4 position allows for the construction of fused ring systems characteristic of many biologically active natural products.

| Reaction Type | Reagent/Conditions | Potential Outcome/Application |

|---|---|---|

| Pictet-Spengler Reaction | Aldehydes or ketones, acid catalyst | Construction of β-carboline frameworks found in numerous indole alkaloids. |

| Acylation/Amidation | Acyl chlorides, carboxylic acids (with coupling agents) | Introduction of side chains or formation of lactam rings. |

| Reductive Amination | Aldehydes or ketones, reducing agent (e.g., NaBH3CN) | Formation of secondary or tertiary amines, extending molecular complexity. |

| Transition-Metal Catalyzed Cross-Coupling | Aryl halides, Pd or Cu catalyst | Formation of C-N bonds to create biaryl amine structures. |

| Fischer Indole Synthesis (variation) | Ketone/hydrazine (B178648) precursors | While the indole core is pre-formed, the 4-amino group can be transformed into a hydrazine for further indole annulation. rsc.org |

Role in the Design and Synthesis of Novel Chemical Libraries

The discovery of new therapeutic agents often begins with the screening of large collections of small molecules, known as chemical libraries. nih.gov Diversity-oriented synthesis is a powerful strategy for populating these libraries with structurally complex and diverse compounds. rsc.org this compound is an excellent scaffold for such libraries due to its multiple points for diversification.

The primary amine at the C4 position serves as an ideal attachment point for a wide array of building blocks via robust reactions like amidation or reductive amination. Furthermore, the indole ring itself can be functionalized at positions C2, C3, C5, C6, and C7 through various modern synthetic methods, including transition metal-catalyzed C-H functionalization. bioengineer.org This multi-directional approach allows for the rapid generation of a large number of unique analogues from a single, common core structure. The development of DNA-encoded libraries (DELs), for example, relies on versatile scaffolds that can undergo various on-DNA compatible reactions to create libraries containing billions of molecules. rsc.orgsemanticscholar.org The oxindole (B195798) scaffold, a close relative of indole, has been successfully used in this context. rsc.orgsemanticscholar.org

| Position | Functional Group | Example Diversification Chemistry | Potential Building Blocks |

|---|---|---|---|

| C4 | Primary Amine (-NH2) | Amidation, Sulfonylation, Reductive Amination, Urea/Thiourea formation | Carboxylic acids, sulfonyl chlorides, aldehydes, isocyanates |

| C5, C7 | Aromatic C-H | Halogenation (e.g., NBS, NCS), Friedel-Crafts Acylation, Nitration | Br2, Cl2, acyl chlorides, HNO3 |

| C2, C3 | Indole C-H | Palladium-catalyzed C-H activation, Lithiation/electrophile quench | Aryl halides, various electrophiles |

| N1 Side Chain | Methoxypropyl group | Ether cleavage (e.g., BBr3) followed by re-alkylation | Various alkyl halides |

Scaffold Hopping and Lead Compound Optimization in Medicinal Chemistry Research

Scaffold hopping is a widely used strategy in medicinal chemistry to identify new drug candidates by modifying the core structure of a known active compound while retaining its key biological activity. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or novel intellectual property. researchgate.netnamiki-s.co.jp

The this compound scaffold can serve as a starting point for such explorations. For instance, if a 4-aminoindole (B1269813) derivative is identified as a hit in a biological screen, researchers might replace the indole core with other bicyclic heteroaromatics like indazole, benzimidazole, or quinoline (B57606) to investigate the structure-activity relationship (SAR). namiki-s.co.jprsc.org A notable example involved hopping from an indole to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org

The key is to preserve the spatial arrangement of essential pharmacophoric features. In this case, the 4-amino group and the N1-substituent are critical elements whose relative positions would be mimicked in the new scaffold. The N1-methoxypropyl group itself can be optimized, for example, by altering its length or replacing the ether oxygen to fine-tune properties like metabolic stability and target engagement. dundee.ac.uk

| Feature | Original Scaffold: this compound | "Hopped" Scaffold: 1-(3-Methoxypropyl)-1H-indazol-4-amine |

|---|---|---|

| Core Structure | Indole (Bicyclic 5/6 membered rings) | Indazole (Bicyclic 5/6 membered rings) |

| Key Pharmacophore 1 | Amine group at C4 position | Amine group at C4 position (conserved vector) |

| Key Pharmacophore 2 | Substituent at N1 position | Substituent at N1 position (conserved vector) |

| Potential Advantage of Hop | Established biological activity | Altered H-bonding capacity, modified metabolic profile, novel IP space. rsc.org |

Applications in Chemical Biology Probe Development

Chemical probes are small molecules used to study biological systems, for example, by selectively binding to a protein target to elucidate its function or by reporting on a specific cellular environment. nih.gov The indole scaffold is a common feature in such probes due to its favorable properties for interacting with biological macromolecules and its amenability to chemical modification. nih.govresearchgate.net

This compound is a suitable precursor for the development of chemical probes. The 4-amino group provides a convenient site for the conjugation of various reporter tags or reactive groups. For instance, a fluorescent dye can be attached via an amide linkage to create a probe for fluorescence microscopy or flow cytometry. nih.govrsc.org Similarly, a biotin (B1667282) tag could be appended for use in affinity purification experiments, or a photo-affinity label could be installed to covalently capture binding partners upon UV irradiation.

The design of such probes requires a modular synthesis that allows for the easy attachment of different tags to a common core. nih.gov The structure of this compound, with its reactive amino handle, is well-suited for this purpose, enabling the systematic development of tools to investigate complex biological processes.

| Probe Type | Functional Group to be Attached | Application |

|---|---|---|

| Fluorescent Probe | Fluorophore (e.g., Dansyl chloride, Fluorescein isothiocyanate) | Cellular imaging, tracking target localization. nih.gov |

| Affinity Probe | Biotin | Pull-down assays to identify protein binding partners (Affinity Purification-Mass Spectrometry). |

| Photo-affinity Label | Benzophenone, Diazirine, Aryl Azide | Covalent cross-linking to the target protein upon UV light exposure for target identification. |

| Click Chemistry Handle | Azide or Alkyne | Bio-orthogonal ligation to attach various reporter tags in a complex biological environment. |

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of indole (B1671886) derivatives is a well-established field, yet there is always a demand for more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Future research into the synthesis of 1-(3-methoxypropyl)-1h-indol-4-amine could focus on developing novel synthetic pathways that improve upon existing general methods for N-alkylation and functionalization of indoles. researchgate.net Key areas for exploration would include:

Catalytic Systems: Investigating novel transition-metal catalysts or organocatalysts to facilitate the key bond-forming reactions with higher yields and selectivity.

Green Chemistry Approaches: Employing greener solvents, microwave-assisted synthesis, or flow chemistry to reduce reaction times, energy consumption, and waste generation. nih.gov

| Potential Synthetic Strategy | Key Advantages | Challenges to Address |

| Late-stage N-alkylation of 4-aminoindole (B1269813) | Readily available starting materials | Potential for side reactions at the amino group |

| Reductive amination of 1-(3-methoxypropyl)-1H-indol-4-one | High efficiency and selectivity | Synthesis of the ketone precursor |

| Buchwald-Hartwig amination of 4-halo-1-(3-methoxypropyl)-1H-indole | Good functional group tolerance | Catalyst cost and optimization |

Advanced Computational Studies for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools to predict the properties and potential biological activities of novel compounds, thereby guiding synthetic efforts and biological screening. nih.govmdpi.com For this compound, future computational studies could include:

Molecular Docking: Screening the compound against a wide array of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to predict potential binding affinities and modes of interaction.

Pharmacophore Modeling: Developing pharmacophore models based on the structure of this compound to identify other potentially active molecules with similar features.

ADMET Prediction: In silico prediction of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess its drug-likeness and potential liabilities early in the discovery process.

Quantum Mechanical Calculations: Employing density functional theory (DFT) to understand the electronic structure and reactivity of the molecule, which can provide insights into its chemical behavior and potential interactions.

Identification of Novel Biological Targets and Signaling Pathways (In Vitro)

The indole nucleus is a common feature in molecules that interact with a wide range of biological targets. isca.menih.govresearchgate.net A crucial area of future research will be to elucidate the specific biological targets of this compound through a variety of in vitro screening techniques. Potential avenues of investigation include:

High-Throughput Screening (HTS): Testing the compound against large panels of recombinant proteins and cell-based assays to identify initial hits.

Kinase Profiling: Assessing the inhibitory activity against a broad panel of protein kinases, as many indole derivatives are known kinase inhibitors. nih.gov

Receptor Binding Assays: Evaluating the affinity of the compound for various G-protein coupled receptors (GPCRs) and ion channels.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired phenotypic change, followed by target deconvolution to identify the responsible protein.

| Potential Target Class | Rationale for Investigation | Example In Vitro Assay |

| Serotonin (B10506) Receptors | Structural similarity to serotonin and other tryptamine (B22526) derivatives. | Radioligand binding assays |

| Protein Kinases | The indole scaffold is a common feature in kinase inhibitors. nih.gov | Kinase activity assays (e.g., ADP-Glo) |

| Monoamine Oxidase (MAO) | Potential for interaction with enzymes involved in neurotransmitter metabolism. | MAO-Glo assay |

Exploration of Structure-Activity Landscapes for Diverse Biological Activities

Once an initial biological activity is identified, the exploration of the structure-activity relationship (SAR) is essential for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound. nih.govmdpi.commdpi.com For this compound, this would involve the systematic synthesis and biological evaluation of analogs. Key structural modifications could include:

Variation of the N-1 Substituent: Replacing the 3-methoxypropyl group with other alkyl, aryl, or functionalized chains to probe the impact on activity.

Modification of the 4-Amino Group: Converting the primary amine to secondary or tertiary amines, amides, or other functional groups to explore changes in binding and properties.

Substitution on the Indole Ring: Introducing substituents at various positions of the indole nucleus to modulate electronic properties and steric interactions.

A systematic SAR exploration would generate valuable data for the development of more potent and selective compounds for a given biological target. nih.gov

Integration into Multi-Omics Research for Systems-Level Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research could integrate multi-omics approaches. nih.govnih.govmdpi.commdpi.com This would involve treating biological systems (e.g., cell lines, animal models) with the compound and analyzing the global changes in:

Genomics: To identify any potential effects on DNA integrity or gene regulation.

Transcriptomics (RNA-Seq): To understand how the compound alters gene expression profiles.

Proteomics: To analyze changes in protein expression and post-translational modifications.

Metabolomics: To investigate the impact on metabolic pathways and endogenous small molecules.

By integrating these large datasets, researchers can construct a systems-level view of the compound's mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity. nih.gov This holistic approach is becoming increasingly important in modern drug discovery and development. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Methoxypropyl)-1H-indol-4-amine, and what are the critical reaction conditions to ensure high yield?

- Methodological Answer : The synthesis typically involves alkylation of the indole nitrogen. A common approach is reacting 4-aminoindole with 3-methoxypropyl bromide under basic conditions (e.g., cesium carbonate or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile at 60–80°C. Catalytic systems, such as copper(I) bromide, may enhance coupling efficiency . Monitoring reaction progress via TLC or LC-MS is critical to optimize yield (typically 50–70%). Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization ensures product integrity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : NMR should show resonances for the indole NH (δ 8.1–8.3 ppm), methoxypropyl chain (δ 3.3–3.5 ppm for OCH, δ 1.8–2.1 ppm for CH), and aromatic protons (δ 6.5–7.2 ppm). NMR confirms the methoxypropyl linkage (δ 55–60 ppm for OCH) .

- HRMS : Exact mass analysis (calc. for CHNO: 204.1362) validates molecular composition.

- HPLC : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates. IC values are determined via dose-response curves (0.1–100 µM).

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) with -labeled ligands. Competitive binding data (K) are analyzed using nonlinear regression .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. EC values indicate potency .

Advanced Research Questions

Q. What strategies are effective in optimizing the coupling efficiency of the 3-methoxypropyl group to the indole ring during synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts (e.g., Pd(OAc)/CuI) in Sonogashira-like conditions for C-N bond formation.

- Solvent Optimization : Compare DMF, THF, and toluene; DMF often improves solubility of intermediates.

- Microwave Assistance : Reduce reaction time (2–4 hr vs. 24 hr) while maintaining yields >60% .

Q. How should discrepancies in NMR spectral data between theoretical predictions and experimental results be resolved?

- Methodological Answer :

- Dynamic Effects : Rotameric states of the methoxypropyl chain can split peaks. Variable-temperature NMR (25–60°C) simplifies spectra by averaging conformers.

- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) to assign ambiguous signals.

- 2D NMR : Use HSQC and HMBC to correlate protons with carbons, resolving overlapping aromatic signals .

Q. What are the common side reactions encountered during the alkylation of the indole nitrogen, and how can they be mitigated?

- Methodological Answer :

- Over-Alkylation : Use stoichiometric control (1:1.2 ratio of indole to alkylating agent) and low temperatures (0–5°C).

- Oxidation : Conduct reactions under inert atmosphere (N/Ar) to prevent indole ring oxidation.

- Byproduct Formation : Add scavengers (e.g., molecular sieves) to trap excess alkylating agents. LC-MS monitoring identifies byproducts early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.